![molecular formula C20H18N4O2S B2548497 5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-32-1](/img/structure/B2548497.png)
5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
“5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a thiophene ring . The compound is part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring system is a key feature of the molecule. This fused ring system includes a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom). Attached to this system are a phenyl ring, an ethyl group, and a thiophene ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the carbonyl group (C=O) in the 3-oxo group and the amide group (CONH2) could be sites of nucleophilic attack. The aromatic rings could undergo electrophilic aromatic substitution reactions .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have shown promise as antiviral agents. For instance:
- Compound 1: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Compound 2: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives have been investigated for their anti-inflammatory and analgesic effects. Notably:
- Compound 42: (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited both anti-inflammatory and analgesic activities .
- Compound 43: (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide also showed similar properties .
Other Biological Activities
Indole derivatives are versatile and have been explored for various other biological activities:
Future Directions
properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZUPALDSFACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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